2-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide
Description
2-(2,4-Dichlorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide is a synthetic acetamide derivative featuring a 2,4-dichlorophenoxy backbone linked to a nitrogen atom substituted with furan-2-ylmethyl and thiophen-3-ylmethyl groups.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO3S/c19-14-3-4-17(16(20)8-14)24-11-18(22)21(9-13-5-7-25-12-13)10-15-2-1-6-23-15/h1-8,12H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQSYWNCWYDJCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CSC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 2,4-dichlorophenol, furan-2-carbaldehyde, and thiophene-3-carbaldehyde.
Formation of Intermediates: The first step involves the formation of intermediates through reactions such as halogenation and formylation.
Coupling Reactions: The intermediates are then coupled using reagents like acetic anhydride and catalysts to form the final product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and intermediates.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors.
Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular functions and activities.
Comparison with Similar Compounds
Physicochemical Properties
- This is analogous to trifluoromethylphenyl substitution in N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide .
- Metabolic Stability: The absence of ester or acid groups (cf. 2,4-dichlorophenoxyacetic acid derivatives) in the target compound may reduce susceptibility to hydrolysis, enhancing bioavailability .
Target Specificity
- Enzyme Inhibition: Compounds with dichlorophenoxy-acetamide backbones, such as COX-2 inhibitors (e.g., 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloroethyl)acetamide derivatives), show that nitrogen substituents critically influence selectivity . The target compound’s heterocycles may favor interactions with plant auxin receptors or mammalian enzymes like COX-2, depending on substitution geometry.
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features several functional groups that contribute to its biological activity:
- Dichlorophenoxy group : Known for its herbicidal properties.
- Furan and thiophene rings : These heterocycles are often associated with diverse biological activities, including anti-inflammatory and anticancer effects.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Interaction with Receptors : It could act as a ligand for various receptors, modulating signaling pathways that influence cell proliferation and apoptosis.
- Antimicrobial Activity : The presence of the dichlorophenoxy moiety suggests potential antimicrobial properties, which have been observed in similar compounds.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor activity. For example:
- IC50 values : Analogous compounds have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, suggesting that our compound may possess comparable efficacy .
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties:
- Bacterial Inhibition : Compounds with similar functional groups have been effective against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives displayed activity comparable to standard antibiotics such as norfloxacin .
Case Studies
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Case Study 1: Anticancer Efficacy
- A study evaluated a series of thiazole derivatives, revealing that modifications at the phenyl ring significantly enhanced cytotoxicity against A-431 and Jurkat cells. The structure-activity relationship (SAR) indicated that electron-donating groups increased activity .
- Similar SAR principles may apply to our compound due to its structural similarities.
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Case Study 2: Antimicrobial Properties
- Research on thiazole-bearing compounds demonstrated promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups was crucial for enhancing antibacterial efficacy .
- Given the structural components of our target compound, similar mechanisms may be expected.
Research Findings Summary Table
Q & A
Q. Key Considerations :
- Purification via column chromatography or recrystallization is critical for isolating high-purity intermediates.
- Intermediate characterization using TLC or HPLC ensures reaction progression .
Advanced: How can reaction conditions be optimized for introducing thiophene and furan groups via cross-coupling?
Methodological Answer :
Optimization strategies include:
- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki coupling, as these catalysts enhance coupling efficiency with heteroaromatic rings .
- Solvent Systems : Replace DMF with toluene/water biphasic systems to reduce side reactions .
- Protective Groups : Protect reactive sites (e.g., amines) with Boc groups to prevent undesired side reactions during coupling .
Data Contradiction Analysis :
While some protocols suggest room-temperature reactions, elevated temperatures (e.g., 80°C) improve yields for sterically hindered substrates .
Basic: What spectroscopic methods confirm the compound’s structure and purity?
Q. Methodological Answer :
- ¹H/¹³C NMR : Verify the presence of furan (δ 6.2–7.4 ppm) and thiophene (δ 7.0–7.5 ppm) protons, and acetamide carbonyl signals (δ 165–170 ppm) .
- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 424.3) and detect impurities .
- FT-IR : Identify characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹, C-Cl at ~750 cm⁻¹) .
Advanced: How can researchers address low yields in the acylation step?
Q. Methodological Answer :
- Stoichiometry Adjustments : Use a 1.2:1 molar ratio of acylating agent to amine intermediate to compensate for side reactions .
- Catalytic Acids : Add catalytic HCl or H₂SO₄ to protonate the amine, enhancing nucleophilicity .
- Solvent Choice : Switch from THF to dichloromethane (DCM) to improve solubility of intermediates .
Basic: What in vitro assays evaluate the compound’s potential biological activity?
Q. Methodological Answer :
- Antimicrobial Activity : Disk diffusion assays against S. aureus and E. coli with MIC (Minimum Inhibitory Concentration) determination .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based protocols .
Advanced: How to analyze discrepancies in reported biological activity data?
Q. Methodological Answer :
- Structural-Activity Relationship (SAR) Studies : Compare derivatives with varying substituents (e.g., methyl vs. chloro groups on the phenoxy ring) to identify key functional groups .
- Solubility Adjustments : Use DMSO/PBS co-solvents to ensure consistent compound dissolution across assays .
- Metabolic Stability : Perform hepatic microsome assays to rule out rapid degradation as a cause of low activity .
Advanced: What methodological approaches resolve solubility challenges in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
